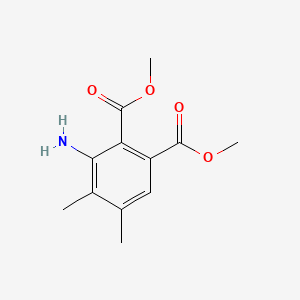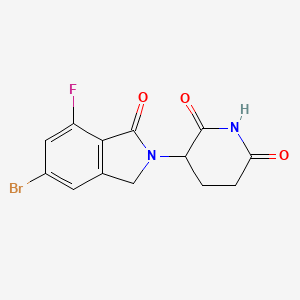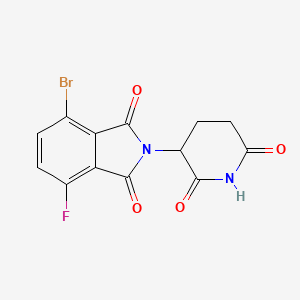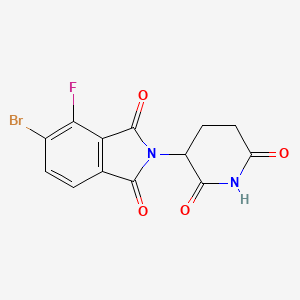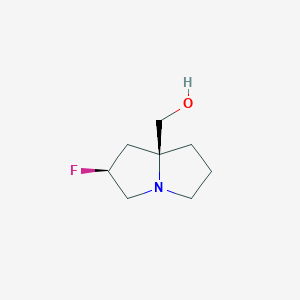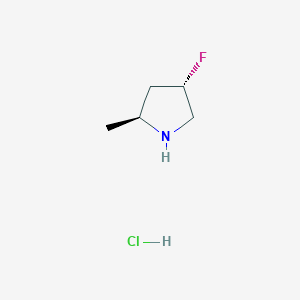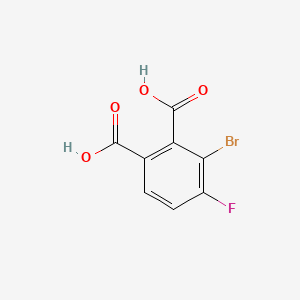
3-Bromo-4-fluorophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluorophthalic acid: is an organic compound with the molecular formula C₈H₄BrFO₄. It is a derivative of phthalic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is primarily used in research and development within the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-fluorophthalic acid typically involves the bromination and fluorination of phthalic acid derivatives. One common method includes the following steps:
Acylation of Fluorobenzene: Fluorobenzene is reacted with acetyl chloride in the presence of an acylation catalyst such as aluminum chloride at temperatures ranging from 0°C to 100°C.
Bromination: The resulting product is then brominated using bromine at temperatures between 50°C and 150°C.
Oxidation: The brominated product is oxidized using a hypochlorite solution at temperatures between 0°C and 100°C.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-fluorophthalic acid can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form various derivatives, and it can also be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hypochlorite solutions are used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phthalic acids can be formed.
Oxidation Products: Oxidation can yield phthalic anhydride derivatives and other oxidized products.
Scientific Research Applications
Chemistry: 3-Bromo-4-fluorophthalic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and materials.
Biology and Medicine: While specific biological applications are limited, derivatives of phthalic acid, including this compound, are studied for their potential biological activities and interactions with biomolecules.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, polymers, and advanced materials. It serves as a precursor for the production of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorophthalic acid is primarily related to its reactivity in chemical synthesis. The bromine and fluorine atoms on the benzene ring make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 3-Bromo-4-chlorophthalic acid
- 3-Bromo-4-iodophthalic acid
- 3-Fluoro-4-bromophthalic acid
Comparison: Compared to its analogs, 3-Bromo-4-fluorophthalic acid offers unique reactivity due to the presence of both bromine and fluorine atoms. This dual substitution pattern allows for selective reactions and the formation of diverse products. The fluorine atom imparts additional stability and reactivity, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3-bromo-4-fluorophthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO4/c9-6-4(10)2-1-3(7(11)12)5(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNFQBDOMPTCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
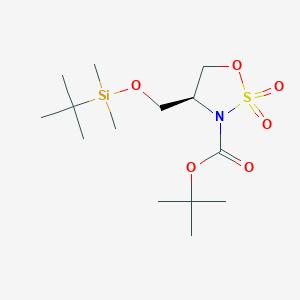
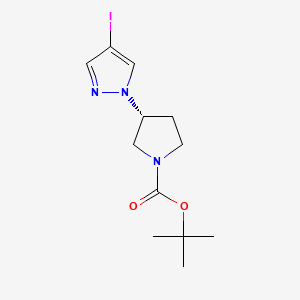
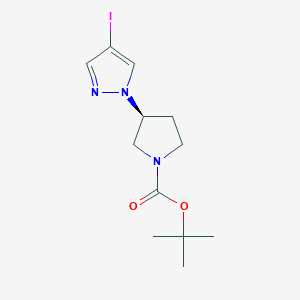
![3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B8237242.png)
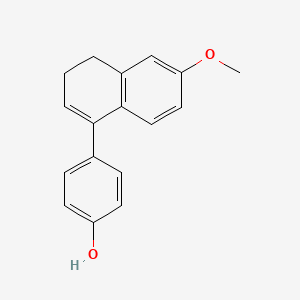
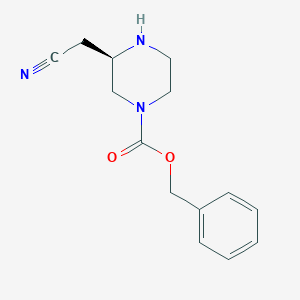
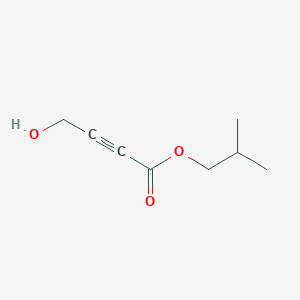
![5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B8237289.png)
